3-(Cyclobutylthio)phenylboronic acid
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Overview
Description
3-(Cyclobutylthio)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a cyclobutylthio group and a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
3-(Cyclobutylthio)phenylboronic acid, also known as (3-(Cyclobutylthio)phenyl)boronic acid, is a type of organoboron compound. The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It has been found to have a high binding affinity with adenosine and catechol .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes. The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new bonds.
Pharmacokinetics
Organoboron compounds, in general, are known for their stability and ease of handling These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity . Additionally, the compound has been found to have a high binding capacity for adenosine and catechol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups. Furthermore, the compound’s selectivity towards cis-diol containing molecules can be influenced by the choice of polymerization solvents and crosslinker types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylthio)phenylboronic acid typically involves the following steps:
Formation of the Cyclobutylthio Intermediate: The cyclobutylthio group can be introduced to a phenyl ring through a nucleophilic substitution reaction. This involves reacting a cyclobutylthiol with a halogenated benzene derivative under basic conditions.
Borylation: The phenyl ring with the cyclobutylthio group is then subjected to borylation. This can be achieved using a palladium-catalyzed reaction with a diboron reagent, such as bis(pinacolato)diboron, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing catalyst recycling techniques to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylthio)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The cyclobutylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-(Cyclobutylthio)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the development of advanced materials, such as polymers and sensors.
Catalysis: Employed in catalytic processes to enhance reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclobutylthio group, making it less sterically hindered.
3-(Cyclopropylthio)phenylboronic Acid: Features a cyclopropylthio group instead of a cyclobutylthio group, resulting in different steric and electronic properties.
Uniqueness
3-(Cyclobutylthio)phenylboronic acid is unique due to the presence of the cyclobutylthio group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and catalysis.
Properties
IUPAC Name |
(3-cyclobutylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2S/c12-11(13)8-3-1-6-10(7-8)14-9-4-2-5-9/h1,3,6-7,9,12-13H,2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSWXHXJHVIBGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681680 |
Source
|
Record name | [3-(Cyclobutylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-42-5 |
Source
|
Record name | Boronic acid, B-[3-(cyclobutylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Cyclobutylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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